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Introduction
Transglutaminases (TGs) are a family of calcium-dependent enzymes that catalyze the post-

translational modification of proteins. The most common reaction is the formation of an

isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino

group of a lysine residue, resulting in protein cross-linking. Tissue transglutaminase (TG2) is

the most ubiquitously expressed member of this family and is involved in a wide range of

cellular processes, including cell adhesion, migration, apoptosis, and extracellular matrix

stabilization. Dysregulation of TG2 activity has been implicated in various diseases, including

cancer, neurodegenerative disorders, and autoimmune diseases such as celiac disease.

This document provides a detailed protocol for a fluorescent microplate-based assay to

determine transglutaminase activity using 5-TAMRA cadaverine as a fluorescent amine donor

substrate and N,N-dimethylcasein as a glutamine-rich acceptor protein. This assay is a

sensitive and high-throughput method suitable for screening potential TG2 inhibitors and for

studying enzyme kinetics.

Assay Principle
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The assay is based on the Ca²⁺-dependent incorporation of the fluorescent amine donor, 5-
TAMRA cadaverine, into the glutamine residues of a generic protein substrate, N,N-

dimethylcasein, catalyzed by transglutaminase. The incorporation of 5-TAMRA into the high-

molecular-weight protein results in an increase in fluorescence intensity at its characteristic

emission wavelength. This increase in fluorescence is directly proportional to the

transglutaminase activity.

Materials and Reagents
Reagent Supplier

Catalog No.
(Example)

Storage

5-TAMRA cadaverine AAT Bioquest 356
-20°C, protect from

light

N,N-Dimethylcasein Sigma-Aldrich C9801 2-8°C

Human Recombinant

TG2
R&D Systems 4376-TG -80°C

Tris-HCl
Thermo Fisher

Scientific
BP152 Room Temperature

CaCl₂ Sigma-Aldrich C1016 Room Temperature

Dithiothreitol (DTT)
Thermo Fisher

Scientific
R0861 -20°C

EDTA Sigma-Aldrich E9884 Room Temperature

DMSO Sigma-Aldrich D8418 Room Temperature

Black, flat-bottom 96-

well microplate
Corning 3603 Room Temperature

Stock Solution Preparation
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Solution Preparation Storage

5-TAMRA Cadaverine Stock

(10 mM)

Dissolve 5 mg of 5-TAMRA

cadaverine (MW: ~743 g/mol )

in 673 µL of DMSO.

-20°C, protect from light.

N,N-Dimethylcasein Stock (10

mg/mL)

Dissolve 100 mg of N,N-

dimethylcasein in 10 mL of

deionized water. Gentle

heating may be required.

4°C for short-term, -20°C for

long-term.

Tris Buffer (1 M, pH 8.0)

Dissolve 121.14 g of Tris base

in 800 mL of deionized water.

Adjust pH to 8.0 with HCl.

Bring the final volume to 1 L.

Room Temperature.

CaCl₂ Stock (1 M)
Dissolve 11.1 g of CaCl₂ in

100 mL of deionized water.
Room Temperature.

DTT Stock (1 M)
Dissolve 1.54 g of DTT in 10

mL of deionized water.

-20°C in aliquots. Avoid

repeated freeze-thaw cycles.

EDTA Stock (0.5 M, pH 8.0)

Dissolve 18.61 g of EDTA in 80

mL of deionized water. Adjust

pH to 8.0 with NaOH. Bring the

final volume to 100 mL.

Room Temperature.

Experimental Protocol
Assay Buffer Preparation
Prepare the Assay Buffer by mixing the following components. This is sufficient for

approximately 100 reactions (100 µL final volume per well).
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Component
Stock
Concentration

Volume for 10 mL
Final
Concentration

1 M Tris-HCl, pH 8.0 1 M 1 mL 100 mM

1 M CaCl₂ 1 M 100 µL 10 mM

1 M DTT 1 M 10 µL 1 mM

Deionized Water - 8.89 mL -

Total Volume 10 mL

Note: Prepare the Assay Buffer fresh on the day of the experiment.

Reaction Mixture Preparation
Prepare the Reaction Mixture for the desired number of wells. It is recommended to prepare a

master mix to ensure consistency. For each well, the final reaction volume will be 100 µL.

Component
Stock
Concentration

Volume per well
(µL)

Final
Concentration

Assay Buffer 1X 50 0.5X

N,N-Dimethylcasein 10 mg/mL 10 1 mg/mL

5-TAMRA Cadaverine 10 mM 0.2 20 µM

Deionized Water - to 90 µL -

TG2 Enzyme/Sample Variable 10 Variable

Total Volume 100 µL

Note: The optimal concentrations of N,N-dimethylcasein and 5-TAMRA cadaverine may need

to be determined empirically for your specific experimental conditions. The provided

concentrations are a starting point based on similar assays.

Assay Procedure
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Prepare the Microplate: Add the following to each well of a black 96-well microplate:

Sample Wells: 90 µL of Reaction Mixture.

Negative Control (No Enzyme): 90 µL of Reaction Mixture.

Positive Control: 90 µL of Reaction Mixture.

Inhibitor Wells (optional): 80 µL of Reaction Mixture and 10 µL of inhibitor solution.

Add Enzyme/Sample:

Sample Wells: Add 10 µL of your sample (e.g., cell lysate, purified protein).

Negative Control: Add 10 µL of Assay Buffer or sample buffer.

Positive Control: Add 10 µL of a known concentration of active TG2.

Inhibitor Wells: Add 10 µL of your sample containing TG2.

Incubation: Incubate the plate at 37°C, protected from light. The incubation time can range

from 30 to 120 minutes, depending on the enzyme activity. For kinetic studies, readings can

be taken at multiple time points.

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader

with excitation at approximately 552 nm and emission at approximately 578 nm.

Data Analysis
Subtract Background: Subtract the average fluorescence intensity of the negative control

wells from all other wells.

Calculate TG Activity: The transglutaminase activity is proportional to the background-

subtracted fluorescence intensity.

Inhibitor Studies: Calculate the percent inhibition using the following formula: % Inhibition =

[1 - (Fluorescence of Inhibitor Well / Fluorescence of Positive Control)] x 100
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Quantitative Data
The following tables provide examples of expected quantitative data. Researchers should

generate their own standard curves and determine kinetic parameters for their specific

experimental setup.

Table 1: Example of a TG2 Standard Curve
TG2 Concentration (µg/mL) Average Fluorescence Intensity (a.u.)

0 50

0.5 250

1 480

2 950

4 1800

8 3500

This table represents hypothetical data and should be generated by the user.

Table 2: Kinetic Parameters for TG Substrates
(Literature-derived for a similar assay)

Substrate Kₘ Reference

Monodansylcadaverine 14 µM [1][2]

N,N-Dimethylcasein 5 µM [1][2]

These Kₘ values were determined using a monodansylcadaverine-based assay and serve as a

reference.[1]

Visualizations
Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/16928981/
https://www.researchgate.net/publication/6859296_A_Rapid_Transglutaminase_Assay_for_High-Throughput_Screening_Applications
https://pubmed.ncbi.nlm.nih.gov/16928981/
https://www.researchgate.net/publication/6859296_A_Rapid_Transglutaminase_Assay_for_High-Throughput_Screening_Applications
https://pubmed.ncbi.nlm.nih.gov/16928981/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8116082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay Execution

Data Acquisition & Analysis

Prepare Stock Solutions
(5-TAMRA Cadaverine, N,N-Dimethylcasein, Buffers)

Prepare Assay Buffer
(Tris, CaCl2, DTT)

Prepare Reaction Mixture
(Assay Buffer, Substrates)

Dispense Reaction Mixture into 96-well Plate

Add TG2 Enzyme, Controls, and Inhibitors

Incubate at 37°C

Measure Fluorescence
(Ex: 552 nm, Em: 578 nm)

Subtract Background

Calculate TG Activity / % Inhibition

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8116082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Matrix (ECM)
(e.g., Fibronectin)

Integrin (e.g., β1, β3)

binds

c-Src

activates

Extracellular TG2

co-receptor

IκB-NF-κB Complex

activates (IKK-independent)

PI3K
activates

Akt

activates

activates (via IKK)

Cell Survival,
Proliferation,

Migration

promotes

NF-κB

releases

Nucleus

translocates to

Gene Transcription
(Anti-apoptotic, Pro-proliferative)

initiates

leads to

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b8116082?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8116082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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